Sp-Cyclic AMPS (sodium salt)
Overview
Description
Sp-cyclic AMPS (sodium salt) is a derivative of cyclic adenosine monophosphate (cAMP). It is known for its ability to activate protein kinase A (PKA) and inhibit phosphodiesterase (PDE) enzymes. This compound is widely used in biochemical research to study cAMP-dependent signaling pathways and their physiological effects .
Biochemical Analysis
Biochemical Properties
Sp-Cyclic AMPS (Sodium Salt) interacts with several cyclic nucleotide phosphodiesterases, including PDE2, PDE5, PDE6, PDE10, and PDE11 . These enzymes play a critical role in regulating the levels of cAMP and cGMP, another important second messenger . By binding to the GAF domain of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can modulate their activity .
Cellular Effects
The effects of Sp-Cyclic AMPS (Sodium Salt) on cells are largely mediated through its interactions with these phosphodiesterases. By influencing the activity of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can alter the levels of cAMP and cGMP within the cell . This can have a profound impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Sp-Cyclic AMPS (Sodium Salt) exerts its effects by binding to the GAF domain of certain phosphodiesterases . This binding can influence the activity of these enzymes, leading to changes in the levels of cAMP and cGMP within the cell . These changes can then influence various cellular processes, including gene expression and cellular metabolism .
Metabolic Pathways
Sp-Cyclic AMPS (Sodium Salt) is involved in the cAMP and cGMP signaling pathways due to its interactions with certain phosphodiesterases
Transport and Distribution
The transport and distribution of Sp-Cyclic AMPS (Sodium Salt) within cells and tissues are likely influenced by its interactions with certain phosphodiesterases
Subcellular Localization
The subcellular localization of Sp-Cyclic AMPS (Sodium Salt) is likely influenced by its interactions with certain phosphodiesterases
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-cyclic AMPS (sodium salt) is synthesized through a series of chemical reactions starting from adenosineThe final product is obtained as a sodium salt to enhance its solubility in water .
Industrial Production Methods
Industrial production of Sp-cyclic AMPS (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Sp-cyclic AMPS (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the phosphorothioate group.
Substitution: The compound can participate in substitution reactions, particularly at the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Sp-cyclic AMPS (sodium salt) with modified functional groups, which can be used for further biochemical studies .
Scientific Research Applications
Sp-cyclic AMPS (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used to study cAMP-dependent signaling pathways and enzyme kinetics.
Biology: Investigates the role of cAMP in cellular processes such as metabolism, gene expression, and cell proliferation.
Medicine: Explores potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.
Industry: Utilized in the development of biochemical assays and diagnostic tools .
Mechanism of Action
Sp-cyclic AMPS (sodium salt) exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins. This activation modulates various cellular processes, including metabolism, gene expression, and cell proliferation. Additionally, Sp-cyclic AMPS (sodium salt) inhibits phosphodiesterase (PDE) enzymes, preventing the breakdown of cAMP and prolonging its signaling effects .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-cAMP: Another cAMP analog that activates PKA but with different binding affinities.
Dibutyryl-cAMP: A cell-permeable cAMP analog used in similar research applications.
8-CPT-cAMP: A cAMP analog with enhanced stability and cell permeability
Uniqueness
Sp-cyclic AMPS (sodium salt) is unique due to its high specificity for PKA activation and its ability to inhibit PDE enzymes. This dual functionality makes it a valuable tool for studying cAMP-dependent signaling pathways and their physiological effects .
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUKZYORDGLGPR-NVGWRVNNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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